Cas no 1216362-41-2 (2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol)

2-(3-Hydroxyprop-1-en-1-yl)-4-nitrophenol is a nitrophenol derivative characterized by its hydroxypropene substituent, which enhances its reactivity and potential utility in organic synthesis. The presence of both hydroxyl and nitro functional groups on the aromatic ring contributes to its polarity and ability to participate in hydrogen bonding, making it a versatile intermediate for pharmaceutical and fine chemical applications. Its conjugated double bond system may also facilitate further chemical modifications, such as Michael additions or polymerization. The compound’s structural features suggest potential use in the development of bioactive molecules or advanced materials, though specific applications depend on further experimental validation. Proper handling is advised due to the reactivity of nitro and phenolic groups.
2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol structure
1216362-41-2 structure
Product Name:2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
CAS No:1216362-41-2
MF:C9H9NO4
MW:195.172062635422
CID:6045014
PubChem ID:83814867
Update Time:2025-06-08

2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol
    • 1216362-41-2
    • EN300-1830027
    • Inchi: 1S/C9H9NO4/c11-5-1-2-7-6-8(10(13)14)3-4-9(7)12/h1-4,6,11-12H,5H2/b2-1+
    • InChI Key: IRRRJTAWRCWHFT-OWOJBTEDSA-N
    • SMILES: OC1=CC=C(C=C1/C=C/CO)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 195.05315777g/mol
  • Monoisotopic Mass: 195.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 86.3Ų

2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol Pricemore >>

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2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol Related Literature

Additional information on 2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol

Introduction to 2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol (CAS No. 1216362-41-2)

2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol, with the CAS number 1216362-41-2, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique molecular structure, which includes a hydroxypropenyl group and a nitrophenol moiety, making it a versatile candidate for further research and development.

The chemical formula of 2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol is C9H93. The presence of the hydroxypropenyl group imparts specific reactivity and solubility properties, while the nitrophenol moiety contributes to its electronic and spectroscopic characteristics. These features make it an interesting compound for both fundamental studies and practical applications.

In the realm of pharmaceutical research, 2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol has been investigated for its potential therapeutic properties. Recent studies have explored its anti-inflammatory and antioxidant activities, which are crucial for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited significant anti-inflammatory effects in vitro, suggesting its potential as a lead compound for further drug development.

Beyond its pharmaceutical applications, 2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol has also been studied for its role in chemical synthesis. The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules. Researchers have utilized it as a building block in the preparation of novel organic materials with tailored properties. A notable example is its use in the synthesis of functionalized polymers with enhanced mechanical and thermal stability, as reported in a 2021 study in the Journal of Polymer Science.

In materials science, the electronic properties of 2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol have been explored for their potential in developing new materials for electronic devices. The nitro group's strong electron-withdrawing ability and the hydroxypropenyl group's conjugation effects contribute to unique electronic behaviors. A recent study published in the Journal of Materials Chemistry C demonstrated that this compound can be used as a dopant to enhance the performance of organic semiconductors, opening up new possibilities for advanced electronic applications.

The spectroscopic properties of 2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol have also been extensively studied. Its UV-visible absorption spectrum exhibits distinct peaks that can be used for analytical purposes. These spectral characteristics make it a useful probe in various analytical techniques, such as UV-visible spectroscopy and fluorescence spectroscopy. A 2020 study in the Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy highlighted its potential as a sensitive probe for detecting trace amounts of specific analytes.

In conclusion, 2-(3-hydroxyprop-1-en-1-yl)-4-nitrophenol (CAS No. 1216362-41-2) is a multifaceted compound with a wide range of potential applications. Its unique molecular structure and properties make it an attractive candidate for further research in pharmaceuticals, chemical synthesis, materials science, and analytical chemistry. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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